![molecular formula C21H12FN3O6 B2556833 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-95-9](/img/structure/B2556833.png)
7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H12FN3O6 and its molecular weight is 421.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has explored the synthesis and properties of compounds involving complex heterocyclic frameworks similar to the queried compound. These studies contribute to our understanding of novel synthetic routes and the chemical behavior of such compounds under different conditions. For example, compounds with structural similarities have been synthesized and investigated for their photo-induced oxidation capabilities and electrochemical properties, offering insights into potential applications in chemical synthesis and materials science (Nitta et al., 2005).
Biological and Pharmacological Potential
- Compounds bearing resemblance in structural complexity have been evaluated for their biological activities, such as anticonvulsant and antibacterial properties. These studies indicate the potential of such complex molecules in drug discovery and development for various diseases. For instance, derivatives of pyrrolidine-dione have shown promising anticonvulsant activities, highlighting the therapeutic potential of similar compounds (Malik et al., 2014).
Sensor and Material Science Applications
- Research into dipyrrolyl derivatives bearing electron-withdrawing groups has demonstrated the application of such compounds in sensing, specifically for fluoride ions. This indicates the potential of structurally similar compounds in the development of chemical sensors and materials for environmental monitoring (Ghosh et al., 2004).
Antitumor and Anticancer Research
- The structural motifs present in the queried compound are found in molecules that have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies suggest the possibility of such compounds to serve as leads in the development of new anticancer agents, based on their ability to inhibit tumor growth and induce apoptosis in cancer cells (Fadda et al., 2012).
Propiedades
IUPAC Name |
7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FN3O6/c1-10-7-16(23-31-10)24-18(11-3-2-4-13(8-11)25(28)29)17-19(26)14-9-12(22)5-6-15(14)30-20(17)21(24)27/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLQLQXESPUYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/no-structure.png)
![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)
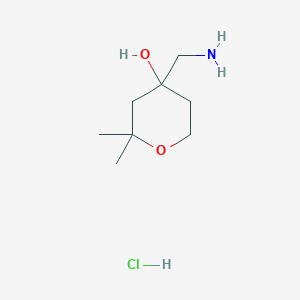
![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)
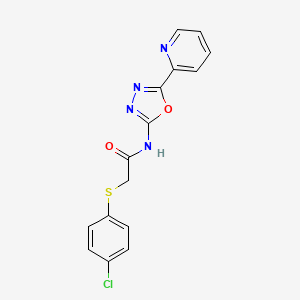
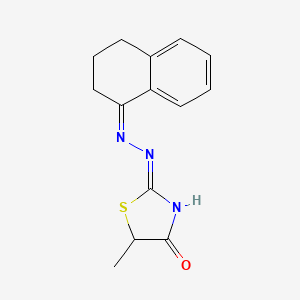
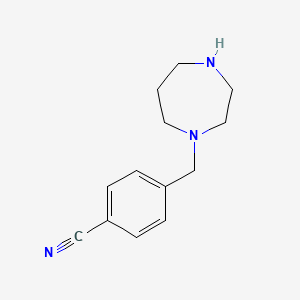
![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)
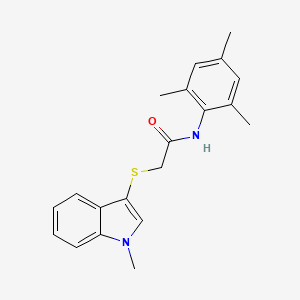
![7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2556767.png)
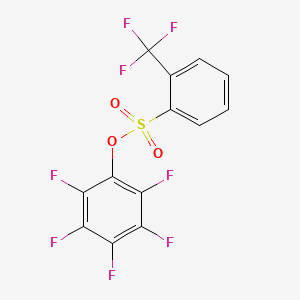
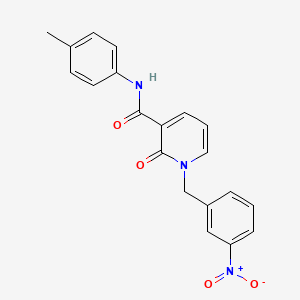
![Ethyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]thio}acetate](/img/structure/B2556774.png)